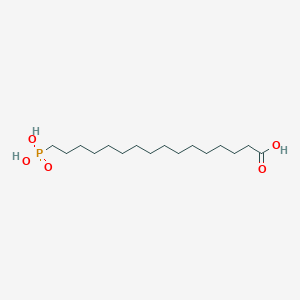

16-Phosphonohexadecanoic acid

説明

Significance of Phosphonic Acid Functionalization in Interfacial Science

The introduction of a phosphonic acid group onto a molecule, a process known as phosphonic acid functionalization, is of paramount importance in interfacial science. This functional group exhibits a strong affinity for metal and metal oxide surfaces, forming robust and stable bonds. researchgate.netconicet.gov.ar This strong interaction allows for the creation of well-ordered, densely packed single layers of molecules on a substrate, known as self-assembled monolayers (SAMs). smolecule.com

Overview of Amphiphilic Molecules in Self-Assembly Processes

16-PHDA is classified as an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. smolecule.com The phosphonic acid and carboxylic acid groups are hydrophilic, while the long alkyl chain is hydrophobic. This dual nature is the driving force behind the spontaneous organization of these molecules into ordered structures, a process called self-assembly. taylorfrancis.comresearchgate.netcore.ac.uk

In aqueous environments, amphiphilic molecules arrange themselves to minimize the contact between their hydrophobic tails and water. nih.gov This can lead to the formation of various structures, such as micelles, vesicles, and monolayers at interfaces. taylorfrancis.comresearchgate.netcore.ac.uknih.gov The ability of 16-PHDA to form stable SAMs on various substrates is a direct consequence of its amphiphilic character and the strong binding of the phosphonic acid group. smolecule.com

Scope of Academic Inquiry for 16-Phosphonohexadecanoic Acid

The unique properties of 16-PHDA have made it a subject of extensive academic inquiry. Researchers are exploring its potential in a wide array of applications, including:

Surface Modification of Materials: Creating protective coatings on metals to prevent corrosion and to act as adhesion promoters for other coatings. researchgate.netmdpi.com Studies have shown its effectiveness on materials like bronze, cobalt-chromium alloys, and stainless steel. nih.govresearchgate.netnih.gov

Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, dispersity, and to add new functionalities. marshall.eduosti.govresearchgate.net For instance, it has been used to functionalize nitinol (B1230138) and manganese ferrite (B1171679) nanoparticles for various applications, including heavy metal adsorption. marshall.edumdpi.com

Biomedical Applications: Investigating its use in creating biocompatible surfaces for medical implants, developing platforms for biosensing, and studying interactions with biological membranes. nih.govnih.gov The carboxyl-terminated surface of 16-PHDA SAMs has been shown to promote the formation of hydroxyapatite (B223615), a key component of bone. nih.gov

Electronics: Engineering the interfaces in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, to improve their performance and stability. acs.orgmdpi.com

The ongoing research continues to unveil new possibilities for this versatile molecule at the intersection of chemistry, materials science, and biology.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃O₅P | sigmaaldrich.comsmolecule.com |

| Molecular Weight | 336.40 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 443361-18-0 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 129-133 °C | sigmaaldrich.com |

Interactive Data Table: Research Findings on 16-PHDA Applications

| Application Area | Substrate/System | Key Finding | References |

| Corrosion Protection | Bronze | Forms a protective layer and improves the performance of subsequent coatings. | researchgate.netmdpi.commdpi.com |

| Biomedical Implants | Cobalt-Chromium Alloy | Forms nanosized, uniform self-assembled monolayers for potential biomedical applications. | nih.gov |

| Nanoparticle Stabilization | Nitinol Nanoparticles | Creates stable, ordered films on the nanoparticle surface, improving their properties. | marshall.eduosti.govresearchgate.net |

| Heavy Metal Adsorption | Mn Ferrite Nanoparticles | Functionalized nanoparticles show effective adsorption of heavy metal ions. | mdpi.com |

| Adhesion Promotion | Copper | Significantly improves the adhesion of epoxy resins to the copper surface. | researchgate.net |

| Surface Energy Modification | Stainless Steel 316L | Used as a base for polymer brushes to create low surface energy coatings. | nih.gov |

Structure

2D Structure

特性

IUPAC Name |

16-phosphonohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYHUCXFLBBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698128 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443361-18-0 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 16 Phosphonohexadecanoic Acid

Phosphonation of Hexadecanoic Acid

The introduction of a phosphonic acid group onto the terminal carbon of a long-chain fatty acid like hexadecanoic acid is typically achieved through a multi-step process starting with a functionalized precursor rather than direct phosphonation of the parent fatty acid.

The most prevalent pathway for creating the carbon-phosphorus bond required for alkylphosphonic acids is the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. researchgate.net In the context of 16-phosphonohexadecanoic acid synthesis, the process generally follows these steps:

Halogenation of the Precursor : A suitable 16-carbon chain with a terminal hydroxyl group is converted to an alkyl halide (e.g., 16-bromohexadecanoic acid ester).

C-P Bond Formation : The resulting alkyl halide is reacted with a trialkyl phosphite, such as triethyl phosphite. The phosphorus atom's lone electron pair attacks the electrophilic terminal carbon bearing the halogen, displacing the halide and forming a quasiphosphonium salt intermediate. researchgate.net

Arbuzov Rearrangement : The halide anion then attacks one of the alkyl groups on the phosphonium (B103445) intermediate in a nucleophilic substitution, yielding a dialkyl phosphonate (B1237965) ester and an alkyl halide byproduct. nih.gov

Hydrolysis : The final step is the conversion of the phosphonate ester to the phosphonic acid. This is commonly achieved through acidic hydrolysis, often by refluxing with concentrated hydrochloric acid, which cleaves the ester bonds. nih.gov Alternatively, a milder two-step method involving transsilylation with a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis can be used to yield the final phosphonic acid. researchgate.netnih.govbeilstein-journals.org

Table 1: Key Reaction Steps in the Synthesis of this compound via Michaelis-Arbuzov Reaction

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 16-Bromohexadecanoic acid ester, Trialkyl phosphite | Quasiphosphonium salt | Formation of the initial C-P bond. |

| 2 | Dealkylation (SN2) | Quasiphosphonium salt | Dialkyl phosphonate ester | Rearrangement to a stable phosphonate ester. |

| 3 | Hydrolysis | Dialkyl phosphonate ester, Acid (e.g., HCl) or TMSBr/Methanol | This compound | Conversion of the ester to the final phosphonic acid. |

While the Michaelis-Arbuzov reaction using trialkyl phosphites is a standard method, other phosphorus-containing reagents can be employed in phosphonic acid synthesis. researchgate.net

Phosphorous Acid (H₃PO₃) : As the parent acid of phosphonates, phosphorous acid contains a reactive P-H bond and can be used in reactions like the Kabachnik-Fields or Pudovik reaction to form aminophosphonates. wikipedia.org However, its direct alkylation to form a terminal alkylphosphonic acid on a long chain is less common.

Phosphorus Trichloride (PCl₃) : PCl₃ can be a precursor for synthesizing phosphonates. Reaction with an alcohol followed by rearrangement can yield phosphonate esters, but this route is often more complex for producing simple alkylphosphonates compared to the Michaelis-Arbuzov pathway. wikipedia.org

Phosphorus Oxychloride (POCl₃) : This reagent is more commonly associated with the formation of phosphate (B84403) esters rather than phosphonates due to the lack of a direct P-H or P-C bond formation pathway suitable for this synthesis.

For the synthesis of this compound, derivatives of phosphorous acid, specifically trialkyl phosphites, are the most effective and widely used reagents for introducing the phosphonic acid moiety. researchgate.net

Achieving regioselectivity to ensure the phosphonic acid group is attached specifically to the 16th carbon is fundamental to the synthesis. This is accomplished not by direct phosphonation of hexadecanoic acid, but by using a starting material that is already functionalized at the desired terminal (ω) position.

The strategy relies on a precursor like 16-bromohexadecanoic acid or its ester. The bromine atom at the C-16 position makes this specific carbon an electrophilic site, susceptible to nucleophilic attack by the phosphite reagent. researchgate.net The carboxylic acid group at the C-1 position is significantly less reactive under these conditions, especially if it is protected as an ester during the reaction. This pre-functionalization of the starting material directs the C-P bond formation exclusively to the terminal carbon, ensuring the synthesis of the correct isomer.

Advanced Purification Techniques for Research-Grade this compound

The purification of long-chain phosphonic acids presents challenges, as these compounds are often waxy or sticky solids that are difficult to crystallize and handle. researchgate.net Achieving the high purity required for applications like SAM formation necessitates advanced purification techniques.

Recrystallization is a primary technique for purifying solids. libretexts.org The process involves dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals while impurities remain in the solution. libretexts.orgyoutube.com For long-chain phosphonic acids, finding a suitable solvent is key. researchgate.net

Given their amphiphilic nature, a single solvent may not be effective. Solvent pairs, such as toluene/hexane or alcohol/water, are often employed. wisc.edu The compound is dissolved in the "good" solvent, and the "poor" solvent is added until turbidity appears, after which the solution is gently heated to redissolve the solid and then cooled slowly. wisc.edu

Another strategy to overcome the difficulty of crystallization is to convert the phosphonic acid into a salt, for example, a sodium or cyclohexylammonium salt, which may have better crystallization properties. researchgate.net After purification by recrystallization, the salt can be converted back to the acid form.

Table 2: Suggested Solvents and Approaches for Recrystallization of Long-Chain Phosphonic Acids

| Solvent/Method | Type | Rationale |

|---|---|---|

| Ethanol (B145695) or Isopropanol | Single Solvent | The compound is dissolved in a minimum of water and added to the cold alcohol. researchgate.net |

| Acetone:Water | Solvent Pair | Balances polarity to control solubility for effective crystallization. researchgate.net |

| Acetonitrile:Water | Solvent Pair | Another polar aprotic/protic mixture suitable for amphiphilic molecules. researchgate.net |

| Salt Formation (e.g., with cyclohexylamine) | Chemical Derivatization | Salts often have more ordered crystal lattices and are less hygroscopic, making them easier to handle and crystallize. researchgate.net |

When recrystallization is insufficient, chromatographic techniques are employed for purification. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography : This is a standard method for purification. For phosphonic acids, a polar stationary phase like silica (B1680970) gel is often used. The mobile phase (eluent) is typically a mixture of solvents with varying polarities, such as chloroform-methanol-water systems, to effectively separate the target molecule from nonpolar impurities and more polar byproducts. nih.gov

Ion-Exchange Chromatography : Since phosphonic acids are acidic, strong anion-exchange resins can be highly effective. researchgate.net The negatively charged phosphonate group binds to the positively charged resin. Elution is achieved by using a buffer with a decreasing pH (e.g., aqueous formic acid), which protonates the phosphonic acid, reduces its affinity for the resin, and allows it to be collected. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, normal-phase HPLC can be utilized. This technique uses a silica column and a gradient elution of mobile phases to achieve fine separation of the desired phosphonic acid from closely related impurities. nih.gov

Table 3: Chromatographic Methods for Purifying this compound

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of nonpolar to polar solvents (e.g., Chloroform/Methanol) | Adsorption; separation based on polarity. nih.gov |

| Anion-Exchange Chromatography | Strong Anion-Exchange Resin (e.g., Dowex) | Aqueous acid gradient (e.g., Formic Acid) | Ion exchange; separation based on charge. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Silica Column (Normal Phase) | Gradient of solvents like Chloroform/Methanol/Water/Ammonia | High-resolution separation based on polarity. nih.gov |

Functionalization of the Carboxylic Acid Terminus for Complex Architectures

The bifunctional nature of this compound (16-PHDA), possessing a phosphonic acid at one terminus and a carboxylic acid at the other, is central to its utility in materials science and biotechnology. While the phosphonic acid group serves as a robust anchor to various metal and metal oxide surfaces, the terminal carboxylic acid provides a versatile handle for subsequent chemical modification, enabling the construction of complex, layered architectures. This functionalization is particularly crucial when 16-PHDA is used to form self-assembled monolayers (SAMs), where the carboxylic acid groups are exposed at the monolayer-air or monolayer-liquid interface, ready for further coupling reactions.

A predominant and well-established strategy for activating the carboxylic acid terminus is through carbodiimide (B86325) chemistry, most commonly employing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process, often referred to as EDC/NHS coupling, converts the relatively unreactive carboxylic acid into a highly reactive NHS ester.

The mechanism proceeds as follows:

Activation: The carboxylic acid group of 16-PHDA reacts with EDC to form a highly reactive O-acylisourea intermediate.

Stabilization: This intermediate is susceptible to hydrolysis and can rearrange. To prevent this and increase the efficiency of the subsequent reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS ester. This ester is less prone to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.

Coupling: The resulting NHS ester readily reacts with primary amine groups (-NH₂) present on a target molecule (e.g., proteins, peptides, small molecule ligands) to form a stable and covalent amide bond, releasing NHS as a byproduct.

This method is widely used to covalently immobilize biomolecules onto surfaces functionalized with 16-PHDA SAMs. For instance, small molecule antibiotics have been successfully grafted onto 16-PHDA SAMs to create surfaces that can combat bacterial biofilm formation. nih.gov The ability to attach functional layers through this covalent linkage enhances the stability and durability of the modified surface, which is a critical factor for applications in biosensors, biomedical implants, and corrosion-resistant coatings.

Table 1: Key Reagents in Carboxylic Acid Functionalization

| Reagent Name | Abbreviation | Role in Functionalization |

| This compound | 16-PHDA | Bifunctional linker molecule forming the base self-assembled monolayer (SAM). |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HCl | EDC | Carbodiimide that activates the terminal carboxylic acid group of 16-PHDA. |

| N-hydroxysuccinimide | NHS | Stabilizes the activated intermediate by forming a reactive ester, improving coupling efficiency. |

Comparative Analysis of Synthetic Routes for Phosphonic Acids

The synthesis of ω-functionalized long-chain phosphonic acids like this compound typically involves a two-stage process: first, the formation of a carbon-phosphorus (C-P) bond to create a phosphonate ester, and second, the deprotection (hydrolysis) of the ester to yield the final phosphonic acid. Several methods exist for each stage, with the choice of route depending on factors such as functional group tolerance, reaction conditions, and desired yield.

The most common method for forming the C-P bond is the Michaelis-Arbuzov reaction . nih.govwikipedia.orgchem-station.com This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of a 16-PHDA precursor, this would typically involve reacting diethyl 16-bromohexadecanoate with triethyl phosphite. The reaction proceeds via an SN2 mechanism, forming a phosphonium salt intermediate which then rearranges to the thermodynamically stable phosphonate ester. wikipedia.org

Once the phosphonate ester precursor is obtained, the terminal phosphonic acid must be liberated. The choice of dealkylation method is critical, especially for a bifunctional molecule like 16-PHDA which also contains a carboxylic acid (or its ester precursor).

The primary methods for deprotection include:

Acidic Hydrolysis: This classical method involves refluxing the dialkyl phosphonate ester with a strong concentrated acid, such as hydrochloric acid (HCl). nih.gov While effective for simple alkyl phosphonates, the harsh conditions (high temperature and strong acid) can lead to the hydrolysis of other sensitive functional groups, such as the carboxylic acid ester at the other end of the molecule. This lack of selectivity makes it less suitable for complex bifunctional compounds. nih.gov

Silyl-mediated Deprotection (McKenna Reaction): A much milder and more selective method involves the use of bromotrimethylsilane (TMSBr), followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org TMSBr reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily cleaved by the addition of an alcohol (like methanol) or water to give the final phosphonic acid. These mild conditions are highly compatible with a wide range of functional groups, including esters, making this the preferred method for synthesizing molecules like 16-PHDA. beilstein-journals.org

Hydrogenolysis: If the phosphonate is prepared as a dibenzyl ester, the benzyl (B1604629) groups can be removed under mild conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). beilstein-journals.org This method is also very selective and avoids harsh acidic or basic conditions. However, it requires the initial synthesis of the dibenzyl phosphonate precursor.

Table 2: Comparative Analysis of Phosphonic Acid Synthetic Routes

| Synthetic Route | Key Reagents | Conditions | Advantages | Disadvantages |

| Michaelis-Arbuzov Reaction (C-P Formation) | Trialkyl phosphite, Alkyl halide | High temperature (typically 120-160 °C) | Widely applicable, reliable for C-P bond formation. nih.govwikipedia.org | High temperatures can lead to side reactions; not suitable for all substrates. |

| Acidic Hydrolysis (Deprotection) | Dialkyl phosphonate, conc. HCl or HBr | Harsh (refluxing strong acid) | Simple, uses inexpensive reagents. nih.gov | Low functional group tolerance (can cleave esters, amides, etc.). nih.gov |

| McKenna Reaction (Deprotection) | Dialkyl phosphonate, TMSBr, then MeOH/H₂O | Mild (often room temperature) | High selectivity, excellent functional group tolerance. nih.govbeilstein-journals.org | Reagents are more expensive than those for acid hydrolysis. |

| Hydrogenolysis (Deprotection) | Dibenzyl phosphonate, H₂, Pd/C catalyst | Mild (room temperature, atmospheric pressure) | Very mild and selective conditions. beilstein-journals.org | Requires synthesis of specific dibenzyl phosphonate precursor. |

Molecular Mechanisms of Action and Interfacial Interactions of 16 Phosphonohexadecanoic Acid

Self-Assembled Monolayer (SAM) Formation Dynamics on Substrates

The formation of self-assembled monolayers (SAMs) using 16-Phosphonohexadecanoic acid (16-PHDA) is a sophisticated process governed by a series of molecular interactions. This process results in a highly ordered, dense, and stable molecular layer that can significantly alter the properties of the underlying substrate. The amphiphilic nature of 16-PHDA, featuring a hydrophilic phosphonic acid head group and a long hydrophobic alkyl chain, is the primary driver for its spontaneous self-organization at interfaces.

Chemisorption Processes and Surface Adsorption Kinetics

The initial and most critical step in the formation of a 16-PHDA SAM is the chemisorption of the phosphonic acid head group onto the substrate surface, typically a metal oxide. This process involves the formation of strong, covalent bonds between the phosphorus atom and the metal atoms on the surface. The phosphonic acid group shows a strong affinity for metal and metal oxide surfaces, leading to the formation of robust and stable bonds. The adsorption process can be influenced by factors such as the solvent used, with ethanol (B145695) being a common choice to prevent the formation of micelles.

The kinetics of this adsorption process often follow a two-step model. Initially, there is a rapid adsorption of molecules onto the surface, driven by the strong affinity of the phosphonic acid group for the substrate. This is followed by a slower reorganization phase, where the molecules arrange themselves into a more ordered and densely packed structure.

Role of Hydrophobic Interactions among Alkyl Chains

The long alkyl chain of 16-PHDA is hydrophobic, meaning it repels water. This property plays a crucial role in the self-assembly process. In aqueous environments, the amphiphilic 16-PHDA molecules arrange themselves to minimize the contact between their hydrophobic tails and water. This leads to the formation of ordered structures, such as monolayers at interfaces.

The hydrophobic interactions between the adjacent alkyl chains are a significant driving force for the formation of a densely packed and well-ordered monolayer. These interactions, also known as van der Waals forces, contribute to the stability and robustness of the SAM. The length of the alkyl chain influences the electrical performance and stability of the resulting SAM, with longer chains generally leading to more ordered and stable layers. For instance, in organic thin-film transistors, a SAM with a chain length of 14 carbon atoms has been shown to provide optimal performance. mpg.de

Electrostatic Interactions and Surface Anchoring by the Phosphonic Acid Group

The phosphonic acid group is the anchor that binds the 16-PHDA molecule to the substrate. This group has a strong affinity for metal oxide surfaces, forming stable phosphonate (B1237965) bonds. researchgate.net The anchoring process is primarily driven by electrostatic interactions and the formation of covalent bonds. The phosphonic acid group can deprotonate, leading to a negatively charged phosphonate group that can then coordinate with the positively charged metal ions on the oxide surface.

This strong interaction ensures the formation of a stable and robust monolayer. The high polarity of the phosphonic acid function and its ability to be ionized in water make it an attractive polar head group for creating anionic amphiphilic compounds. nih.gov

Reorganization and Densification Stages of Monolayer Assembly

Following the initial rapid chemisorption, the adsorbed 16-PHDA molecules undergo a reorganization and densification process. This stage is crucial for the formation of a high-quality, well-ordered SAM. During this phase, the molecules, which may have initially adsorbed in a disordered state, rearrange themselves to maximize the hydrophobic interactions between the alkyl chains and to achieve a more thermodynamically stable, densely packed structure.

This two-step process, involving initial adsorption followed by a slower organization step, is a common feature in the formation of phosphonic acid-based SAMs. The final structure of the SAM is a close-packed pattern with densely arranged alkyl groups. sigmaaldrich.com

Influence of Substrate Pre-treatment on SAM Formation

The condition of the substrate surface plays a critical role in the formation and quality of the 16-PHDA SAM. Pre-treatment of the substrate is often necessary to ensure a clean and reactive surface for the chemisorption process. For metal oxide surfaces, treatments such as oxygen plasma can increase the number of hydroxyl (-OH) groups on the surface. acs.org These hydroxyl groups act as reactive sites for the phosphonic acid head groups to anchor, facilitating the formation of a uniform and densely packed monolayer.

The choice of solvent during the SAM formation process is also critical, as it can affect the dissociation of surface ions and influence the coordination of the phosphonic acid on the surface. acs.orgnih.gov For example, on zinc oxide nanowires, using a less polar solvent like toluene can lead to a well-defined SAM structure with tridentate coordination, whereas a more polar solvent like methanol can result in the formation of undesirable byproducts. acs.orgnih.gov

Binding Motifs of the Phosphonic Acid Group on Metal Oxides (e.g., Monodentate, Bidentate, Tridentate)

The phosphonic acid head group can bind to metal oxide surfaces in several different coordination modes, known as binding motifs. These include monodentate, bidentate, and tridentate binding. acs.org

Monodentate: In this mode, one of the oxygen atoms of the phosphonic acid group binds to a single metal atom on the surface.

Bidentate: Here, two oxygen atoms of the phosphonic acid group bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).

Tridentate: In this configuration, all three oxygen atoms of the phosphonate group are involved in bonding with the surface metal atoms.

The specific binding motif that is adopted depends on several factors, including the nature of the substrate, the surface crystallography, the coverage of the SAM, and the conditions under which the SAM is formed. acs.orguhasselt.benih.gov For example, on the anatase TiO2(101) surface, a bidentate structure is suggested to be the most stable adsorption configuration. acs.org In contrast, on stainless steel, tridentate binding of 16-PHDA has been confirmed. The binding motif can also change with surface coverage; for instance, on a Co3O4(111) surface, a transition from a tridentate to a bidentate motif is observed as the monolayer approaches saturation. nih.gov

Table of Binding Motif Characteristics

| Binding Motif | Description | Number of P-O-Metal Bonds |

|---|---|---|

| Monodentate | One oxygen atom from the phosphonic acid group is bonded to one surface metal atom. | 1 |

| Bidentate | Two oxygen atoms from the phosphonic acid group are bonded to the surface, either to the same metal atom (chelating) or to two adjacent metal atoms (bridging). | 2 |

| Tridentate | All three oxygen atoms from the deprotonated phosphonic acid group are bonded to surface metal atoms. | 3 |

Interactions with Biological Interfaces

This compound, as an amphiphilic molecule, is anticipated to integrate into cellular membranes, positioning its hydrophobic 16-carbon alkyl chain within the lipid core of the bilayer and its hydrophilic phosphonic acid headgroup at the aqueous interface. The incorporation of such molecules can significantly alter the physicochemical properties of the membrane. The long, saturated alkyl chain of this compound is expected to increase the structural order and packing of the phospholipid acyl chains. frontiersin.org This effect is analogous to that observed with long-chain saturated fatty acids, which tend to decrease membrane fluidity by enhancing van der Waals interactions between adjacent lipid tails, leading to a more ordered, gel-like state. frontiersin.org

The fluidity of cell membranes is a critical parameter for numerous biological functions, as it must be maintained within an optimal range to support the diffusion and function of membrane proteins and facilitate signaling events. frontiersin.org By reducing the mobility of phospholipid chains, the integration of this compound could lead to a less fluid membrane. This alteration in fluidity may, in turn, affect membrane permeability. Generally, a decrease in membrane fluidity correlates with reduced permeability to water and small solutes, as the tighter packing of lipids creates a more formidable barrier.

Furthermore, the phosphonate headgroup itself may influence membrane properties. It has been speculated that the non-hydrolyzable carbon-phosphorus (C-P) bond could enhance the stability of lipids, and the phosphonate moiety could directly alter the fluidity of membranes containing phosphonolipids. nih.gov The charge of the headgroup, which is dependent on the local pH, can also impact the phase transition behavior of the lipid bilayer. Studies on analogous phosphatidic acids have shown that changes in ionization and surface charge density significantly affect the membrane's phase transition temperature, a key indicator of its fluidity. nih.gov

The structure of this compound facilitates a range of non-covalent interactions that are fundamental to its self-assembly and its association with biomolecules. The spontaneous organization of molecules into ordered structures like self-assembled monolayers (SAMs) is driven by such non-covalent forces. researchgate.net

Key non-covalent interactions involving this compound include:

Van der Waals Forces: The long, 16-carbon alkyl chain is the primary site for van der Waals interactions. These forces, though individually weak, become significant when summed over the length of the chain. They are the main driving force for the close packing of molecules in self-assembled structures and for the interaction of the molecule's hydrophobic tail with the nonpolar regions of biomolecules, such as the hydrophobic core of proteins or the acyl chains of lipid bilayers. researchgate.netmcmaster.ca

Hydrogen Bonding: The molecule possesses two functional groups capable of acting as hydrogen bond donors and acceptors: the phosphonic acid headgroup and the carboxylic acid tail group. researchgate.net The phosphonic acid moiety, with its P-OH groups, can form strong hydrogen bonds with appropriate functional groups on biomolecules, such as amino acid side chains (e.g., serine, threonine, lysine) or the phosphate (B84403) backbone of nucleic acids. Similarly, the terminal carboxylic acid group can participate in hydrogen bonding, which is known to influence the mobility of molecular chains in SAMs. acs.org

Electrostatic Interactions: At physiological pH, the phosphonic acid and carboxylic acid groups can be deprotonated, carrying a negative charge. This allows for electrostatic (ionic) interactions with positively charged residues on proteins (e.g., lysine, arginine) or with divalent cations that can act as bridges to other molecules.

These non-covalent interactions are crucial for the molecule's ability to recognize and bind to specific biological targets, driving the formation of stable complexes that underpin its molecular mechanism of action.

The bifunctional nature of this compound, with its phosphonate headgroup and terminal carboxyl group, allows for specific interactions and recognition by biomolecules. Research has indicated that this compound has the ability to bind to human serum, suggesting interactions with proteins like albumin. biosynth.com

The phosphonate group is a structural analog of the phosphate group, which is ubiquitous in biology. This mimicry allows phosphonates to act as potent competitive inhibitors of enzymes that recognize phosphate or carboxylate substrates. nih.gov Many cellular processes are regulated by phosphorylation or involve carboxylate chemistry, making the enzymes in these pathways potential targets for phosphonate-containing molecules. nih.gov The affinity of these compounds is often high, leading to effective inhibition. nih.gov

Furthermore, surfaces functionalized with this compound can be used for the immobilization of proteins. The terminal carboxylic acid groups can be activated to form covalent bonds with amine groups on proteins, such as immunoglobulins, demonstrating a direct method of interaction. This highlights the role of the carboxyl group as a key site for molecular recognition and binding.

While direct studies on the interaction of this compound with nucleic acids are limited, the potential for such interactions exists. Non-covalent interactions between peptides and nucleic acids are critical for processes like gene delivery. nih.gov The negatively charged phosphonate headgroup could engage in electrostatic interactions with the phosphate backbone of DNA or RNA, or with associated proteins.

Cellular membranes are not merely passive barriers but are active participants in signal transduction, providing a platform for the assembly of signaling complexes. nih.gov Modifications to the lipid composition of these membranes can regulate the activity of associated proteins and generate dynamic signaling molecules. nih.gov

The integration of this compound into the plasma membrane can influence cellular signaling through several mechanisms:

Alteration of Membrane Microdomains: Specialized membrane domains, often called lipid rafts, are enriched in certain lipids and proteins and function as hubs for signal transduction. The incorporation of fatty acids can remodel these domains. For instance, enrichment with polyunsaturated fatty acids (PUFAs) in T-cells leads to the displacement of key Src family kinases from these domains, inhibiting the T-cell signaling cascade. nih.gov Similarly, the integration of this compound could alter the composition and stability of these rafts, thereby modulating the activity of raft-associated signaling proteins.

Modulation of Membrane Fluidity: As discussed, the insertion of this long-chain saturated acid is expected to decrease membrane fluidity. Changes in fluidity can directly affect the conformational state and activity of transmembrane receptors and enzymes, which are critical components of signaling pathways.

Interaction with Phosphate Signaling: Inorganic phosphate (Pi) itself is a signaling molecule that can trigger intracellular pathways, including the Raf/MEK/ERK pathway, by interacting with membrane transporters and receptors. nih.gov Given that the phosphonate moiety of this compound is a phosphate analog, it is plausible that it could interact with phosphate-sensing systems at the cell surface, potentially modulating these signaling cascades. It has also been suggested that phosphonate-containing molecules could play a role in cell-cell signaling by acting as specific receptor molecules. nih.gov

Comparative Mechanistic Studies with Analogous Phosphonic Acids

The length of the alkyl chain in phosphonic acids is a critical determinant of the structure and properties of the self-assembled monolayers (SAMs) they form on various oxide surfaces. The performance of devices and materials functionalized with these SAMs is, in turn, highly dependent on these structural characteristics.

Longer alkyl chains generally lead to the formation of more ordered and densely packed SAMs. This is attributed to the increased strength of van der Waals interactions between adjacent molecules, which promotes higher crystallinity in the monolayer. researchgate.net Studies comparing phosphonic acids with different chain lengths have consistently shown that as the chain length increases, the resulting SAM becomes more uniform and tightly packed. researchgate.net For example, a higher degree of order and packing density was observed for alkyl phosphates with chain lengths exceeding 15 carbon atoms. researchgate.net

However, the relationship between chain length and surface coverage (modification degree) can be complex. Some studies have found that the modification degree decreases as the alkyl chain length increases. This may be due to the longer chains adopting folded conformations that sterically hinder other molecules from binding to adjacent sites on the surface. nih.govacs.org

The performance of these SAMs in various applications is directly impacted by the alkyl chain length. In organic thin-film transistors, for instance, an optimal chain length is often observed. A systematic study of phosphonic acids with 6, 10, 14, 16, and 18 carbon atoms found that the C14-SAM provided the maximum transistor mobility and on/off current ratio. mpg.deaip.org Chains that were too short (C6) resulted in disordered, liquid-like monolayers with high electrical leakage, while chains longer than the optimum (C16, C18) showed slightly diminished performance compared to C14. mpg.deaip.org In a different application, the C16 phosphonic acid was found to be the most effective in accelerating the deposition of hydroxyapatite (B223615) on titanium surfaces for biomedical implants, when compared to C3 and C6 analogues. nih.gov

Table 1: Effect of Alkyl Chain Length on Phosphonic Acid SAM Properties and Performance

| Alkyl Chain Length (Number of Carbons) | System/Substrate | Observation | Impact on Performance | Reference |

|---|---|---|---|---|

| 6 | Pentacene TFT / AlOx | Disordered, liquid-like monolayer. | High gate leakage current (~1 nA), lower on/off ratio (~10⁴). | mpg.deaip.org |

| 10 | Pentacene TFT / AlOx | Intermediate order. | Improved performance over C6. | mpg.deaip.org |

| 14 | Pentacene TFT / AlOx | Well-ordered SAM. | Optimal performance: max mobility (0.7 cm²/V·s), high on/off ratio (>10⁵). | mpg.deaip.org |

| 16 | Pentacene TFT / AlOx | Well-ordered SAM. | Low gate leakage current (<100 pA), high on/off ratio (>10⁵), slightly lower mobility than C14. | mpg.de |

| 16 | Titanium Surface | Effective SAM formation. | Most effective for accelerating hydroxyapatite deposition compared to C3 and C6. | nih.gov |

| 18 | Pentacene TFT / AlOx | Well-ordered SAM. | Good performance, but slightly lower mobility than C14. | mpg.deaip.org |

| Increasing (General Trend) | Various Oxides | Increased van der Waals forces. | Leads to more densely packed and crystalline SAMs. | researchgate.net |

| Increasing (C1 to C6) | TiO₂ | Decreasing modification degree. | Possible steric shielding by longer chains. Affects pH stability and adsorption capacity. | nih.govacs.org |

Influence of Terminal Functional Groups on Interfacial Properties

The interfacial properties of this compound (16-PHDA) are fundamentally dictated by its bifunctional nature, possessing a phosphonic acid group at one terminus and a carboxylic acid group at the other. These two functional groups serve distinct roles in the formation and chemical characteristics of self-assembled monolayers (SAMs) on various substrates, particularly metal oxides.

Research comparing various organic acid headgroups has demonstrated the superior stability of phosphonic acids for surface modification. nih.gov Studies on different metal and alloy substrates show that while other groups like sulfonic and carboxylic acids can form films, phosphonic acid-based SAMs exhibit the highest stability, particularly after rigorous testing such as sonication. nih.gov This enhanced stability makes phosphonates, and by extension 16-PHDA, highly effective for creating durable surface modifications. nih.govacs.orgnih.gov

Conversely, the terminal carboxylic acid group of 16-PHDA is exposed at the SAM-air or SAM-liquid interface. This functional "tail group" determines the chemical properties of the modified surface. The presence of the carboxylic acid group imparts a hydrophilic character to the surface and, crucially, provides a reactive site for subsequent chemical functionalization. This allows the 16-PHDA monolayer to serve as a versatile platform for covalently attaching other molecules, such as polymers, biomolecules, or nanoparticles, enabling the tailored engineering of surface properties for specific applications like biosensing or improving biocompatibility.

The combination of a strong, stable anchoring group (phosphonic acid) and a chemically accessible tail group (carboxylic acid) makes 16-PHDA a potent molecule for interfacial engineering. The phosphonic acid ensures the formation of a robust, protective layer, while the carboxylic acid allows for the precise tuning of the surface's chemical and physical properties. sigmaaldrich.com

Research Findings on Acid Headgroup Stability

The stability of self-assembled monolayers is critically dependent on the interaction between the terminal headgroup and the substrate. The following table summarizes comparative findings on the film stability of different organic acids on various metal oxide surfaces.

| Headgroup | Substrates Showing Film Formation | Film Stability to Rinsing | Film Stability to Sonication | Key Findings |

|---|---|---|---|---|

| Phosphonic Acid | Stainless Steel (SS316L), Ni, Ti, Fe, Mo, Mn, Al oxides | High | High (Remains intact on all tested metals and alloys) | Forms the most stable films on the largest number of substrates, indicating a very strong binding interaction. nih.gov |

| Sulfonic Acid | SS316L, Ni, Ti, Fe, Mo, Mn, Al oxides | High | Low (Only remains on SS316L) | Forms films readily but the interaction is less robust compared to phosphonic acid under mechanical stress. nih.gov |

| Hydroxamic Acid | SS316L, Fe, Mo, Mn oxides | High | Low (Removed by sonication) | Forms ordered films on fewer substrates than phosphonic or sulfonic acids and demonstrates lower stability. nih.gov |

| Carboxylic Acid | SS316L, Fe oxide | High | High (On the limited substrates where it forms stable films) | Shows the most limited ability to form stable films across the range of tested metal oxides. nih.gov |

Advanced Research Applications in Materials Science and Nanotechnology

Development of Robust Coatings and Surface Modification

The ability of 16-phosphonohexadecanoic acid to form dense, well-ordered monolayers is central to its use in creating high-performance coatings and modifying surfaces. The phosphonic acid group acts as a strong anchor to metal oxide substrates, while the long alkyl chains pack tightly due to van der Waals interactions, creating a stable and uniform surface modification. mdpi.com

Self-assembled monolayers of this compound provide an effective barrier against corrosion on various metallic substrates. The primary mechanism of inhibition involves the formation of a compact, hydrophobic layer that physically blocks the penetration of corrosive ions and water molecules to the metal surface. The strong chemisorption of the phosphonic acid headgroup onto the metal oxide surface ensures the stability and durability of this protective film. mdpi.com This layer formation can suppress both anodic and cathodic reactions, effectively passivating the metal and stabilizing it against dissolution. semanticscholar.org Phosphonic acids are noted for their strong binding to a wide range of metals, including iron, steel, aluminum, and titanium, making them versatile corrosion inhibitors. mdpi.comresearchgate.net

| Substrate | Inhibition Mechanism | Key Features |

| Magnesium Alloys | Formation of a compact, hydrophobic SAM that blocks corrosive ion penetration in simulated physiological media. | Enhanced corrosion resistance demonstrated by electrochemical impedance spectroscopy (EIS). |

| Iron/Steel | Adsorption of the phosphonic acid group onto the iron oxide layer, creating a passivating film that suppresses metal dissolution. semanticscholar.org | The long alkyl chains create a dense barrier, preventing access of corrosive species. mdpi.com |

| Copper Alloys | Creation of a protective organic layer that significantly improves corrosion resistance. | The SAM acts as a physical barrier against aggressive environmental agents. |

This compound serves as an excellent adhesion promoter, bridging the interface between a metallic substrate and a subsequent organic coating. The phosphonic acid group establishes a strong, covalent-like bond with the metal oxide surface. Simultaneously, the terminal carboxylic acid group of the SAM can be used to covalently bond with or physically interact with an overlying polymer layer, such as an epoxy resin. This creates a robustly linked system, significantly improving the durability and delamination resistance of the coating.

| Application | Substrate | Coating | Mechanism of Adhesion Promotion |

| Epoxy Resin Coating | Copper | Epoxy | The phosphonic acid head binds to the copper surface, while the alkyl chain and terminal group improve compatibility and bonding with the epoxy resin. |

| Polymer Brush Synthesis | Stainless Steel 316L | Polymer Brushes | The SAM forms a stable base layer to which polymer brushes can be covalently grafted for further functionalization. |

The formation of a this compound SAM fundamentally alters the surface energy and wettability of a substrate. The densely packed, long alkyl chains present a low-energy, nonpolar surface to the environment. This transformation typically results in a significant increase in hydrophobicity. This property is valuable for creating water-repellent surfaces. Furthermore, these SAMs can serve as a foundational layer for grafting other molecules or polymers, allowing for precise control over surface energy for applications that require specific wetting characteristics.

| Substrate | Effect of SAM Formation | Application |

| Stainless Steel 316L | Creates a base for polymer brushes to generate low surface energy coatings. | Development of anti-fouling or self-cleaning surfaces. |

| Metal Oxides | Transforms a hydrophilic oxide surface into a hydrophobic surface. | Moisture-resistant coatings, microfluidics. |

Surface passivation is critical for preventing the degradation of metals, and phosphonates are effective passivating agents. semanticscholar.org this compound contributes to surface passivation by forming a stable, chemically inert barrier that isolates the metal from the environment. The SAM stabilizes the native passive oxide layer on metals like iron, preventing its breakdown and the onset of localized corrosion. semanticscholar.org This passivation is achieved through the strong adsorption of the phosphonic acid, which forms a dense, organized layer that is resistant to penetration by corrosive species. mdpi.comsemanticscholar.org

In the field of organic electronics, the interface between inorganic electrodes and organic semiconductor materials is critical to device performance and stability. SAMs of this compound are used to modify the surface of electrodes, such as indium tin oxide (ITO), to improve this interface. These monolayers can tune the work function of the electrode, reduce interfacial defects, and promote better ordering of the adjacent organic layer. This leads to enhanced performance and longevity in devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors.

Functionalization of Nanoparticles and Nanomaterials

This compound is widely used to modify the surface of inorganic nanoparticles, enhancing their properties for a range of applications. The phosphonic acid group provides a strong anchor to the nanoparticle's metal oxide surface, ensuring a stable coating. nih.gov This functionalization is crucial for improving the stability and dispersibility of nanoparticles in various solvents, preventing agglomeration, and introducing new functionalities via the terminal carboxylic acid group.

The long alkyl chain can improve dispersion in non-polar media, while the terminal group can be used for further chemical reactions, such as attaching biomolecules or catalysts. This surface modification is an efficient method for adapting the surface properties of nanoparticles for specific uses, including biomedical applications and heavy metal adsorption. semanticscholar.org

| Nanoparticle | Purpose of Functionalization | Key Finding |

| Mn Ferrite (B1171679) Nanoparticles | Heavy Metal Adsorption | Functionalized nanoparticles demonstrate effective adsorption of heavy metal ions. |

| Nitinol (B1230138) Nanoparticles | Nanoparticle Stabilization | Creates stable, ordered films on the nanoparticle surface, improving their properties for potential biomedical applications. |

| Zinc Oxide (ZnO) Nanoparticles | Tailoring Surface Properties | SAMs create bifunctional thin films that adapt the surface properties of the nanoparticles. semanticscholar.org |

Bioconjugation and Enzyme Immobilization on Functionalized Surfaces

The terminal carboxylic acid group of 16-PHDA makes it an excellent linker molecule for attaching biological macromolecules, such as enzymes, to nanoparticle surfaces. This immobilization can enhance enzyme stability and reusability, which is highly desirable for applications in biocatalysis and biosensing.

A specific application of 16-PHDA is its use as a linker to immobilize enzymes on magnetic nanoparticles for enhanced reusability. In one study, the enzyme α-transglucosidase was successfully immobilized on silica-coated iron oxide (Fe₃O₄@SiO₂) magnetic nanoparticles using 16-PHDA as a functionalizing linker. scispace.comresearchgate.net The process involved first coating the magnetic nanoparticles with silica (B1680970), then functionalizing this surface with 16-PHDA, and finally attaching the α-transglucosidase enzyme. scispace.com

The immobilization was confirmed by Fourier-transform infrared (FT-IR) spectroscopy, which detected the presence of P-O and P-O-Fe groups after 16-PHDA linking and an amide carbonyl group from the immobilized enzyme. scispace.com This method resulted in a high binding efficiency of 82%. scispace.comresearchgate.net The immobilized enzyme demonstrated significant reusability, retaining over 60% of its activity after six reaction cycles. scispace.comnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Nanoparticle Support | Silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) | scispace.com |

| Linker Molecule | This compound (16-PHDA) | scispace.comresearchgate.net |

| Enzyme Binding Efficiency | 82% | scispace.comresearchgate.net |

| Reusability | Retained >60% activity after 6 cycles | scispace.com |

The immobilization of enzymes onto functionalized surfaces is a fundamental step in the creation of many biosensors. nih.gov 16-PHDA provides a robust platform for this purpose. After forming a SAM on a substrate like ZnO nanorods, the surface presents a high density of carboxylic acid groups. sigmaaldrich.cn These groups can be activated to covalently bind with the amine groups of enzymes, effectively immobilizing them onto the sensor surface while maintaining their bioactivity.

This strategy is central to the development of nanobiosensors, which leverage the high surface area of nanomaterials to achieve ultrasensitive detection of target analytes. sigmaaldrich.cn For example, a nanoimmunosensor based on ZnO nanorods has been developed for the detection of 17β-Estradiol. sigmaaldrich.cn While this example uses an antibody, the same surface chemistry principles apply to the immobilization of enzymes for detecting other specific substrates. nih.gov The stability of the 16-PHDA SAM ensures the long-term performance and reliability of the resulting nanobiosensor.

Attachment of Various Biomolecules via the Phosphonic Acid Group

The immobilization of biomolecules is most commonly achieved through the activation of the terminal carboxylic acid of 16-PHDA after it has been anchored to a surface via its phosphonic acid group. This method is particularly effective for attaching proteins, peptides, and other molecules containing primary amine groups.

A widely employed method for this bioconjugation is the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS). The process can be summarized in the following steps:

Surface Functionalization with 16-PHDA : A substrate, typically a metal oxide like titanium oxide or zinc oxide, is treated with a solution of 16-PHDA. The phosphonic acid headgroup strongly binds to the metal oxide surface, forming a dense and organized self-assembled monolayer. This leaves the carboxylic acid tail groups exposed on the surface.

Activation of Carboxylic Acid Groups : The terminal carboxylic acid groups of the immobilized 16-PHDA are activated with EDC and NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This two-step activation is generally more efficient and controllable than using EDC alone.

Covalent Attachment of Biomolecules : The biomolecule of interest, which contains accessible primary amine groups (e.g., lysine residues in proteins), is then introduced to the surface. The primary amines nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and covalently linking the biomolecule to the 16-PHDA monolayer.

This method allows for the controlled and oriented immobilization of biomolecules on a variety of surfaces, which is crucial for the development of biosensors, biocompatible coatings, and other advanced materials. For instance, the successful immobilization of Immunoglobulin G (IgG) on zinc oxide nanowires functionalized with 16-PHDA has been demonstrated, with the retained bioactivity of the antibody confirmed by fluorescence microscopy.

The following table provides an overview of the key components and conditions involved in the attachment of biomolecules to 16-PHDA functionalized surfaces.

| Parameter | Description | Common Reagents/Conditions | Purpose |

| Substrate | The underlying material to be functionalized. | Metal oxides (e.g., TiO₂, ZnO), Stainless Steel | Provides a solid support for the 16-PHDA monolayer. |

| Self-Assembled Monolayer | A single, organized layer of 16-PHDA molecules. | 1 mM 16-PHDA in ethanol (B145695) | Creates a functional surface for biomolecule attachment. |

| Activation Chemistry | Chemical reaction to make the terminal carboxyl group reactive. | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | Forms a stable, amine-reactive intermediate for efficient bioconjugation. |

| Biomolecule | The biological molecule to be immobilized. | Proteins (e.g., antibodies), Peptides, DNA, Molecules with primary amines | Provides the desired biological function to the surface. |

| Coupling Reaction | Formation of a covalent bond between the activated surface and the biomolecule. | Amine-reactive NHS ester reacts with primary amines on the biomolecule. | Forms a stable amide bond for robust immobilization. |

| Reaction Buffer | The solution in which the coupling reaction is performed. | MES buffer (pH 5.0-6.0) for activation; PBS or other neutral pH buffer for coupling. | Optimizes the efficiency of the activation and coupling steps. |

This systematic approach to biomolecule immobilization using 16-PHDA as a linking layer is a cornerstone in the development of functional biointerfaces for a wide range of applications in materials science and nanotechnology.

Investigation of Biological and Biomedical Implications

Interaction with Biological Membranes and Cells

The chemical and physical properties of a material's surface dictate its interaction with surrounding biological components, including proteins, membranes, and cells. The modification of surfaces with 16-phosphonohexadecanoic acid SAMs allows for precise control over these interactions. The long alkyl chain and the terminal carboxylic acid group can be leveraged to influence cellular behaviors and to potentially disrupt microbial membranes.

Studies on Cell Adhesion and Proliferation on Modified Surfaces

The ability to promote the adhesion and subsequent growth (proliferation) of specific mammalian cell types is a primary goal in designing biomaterials for tissue engineering and medical implants. Research has shown that surfaces functionalized with phosphonic acids can significantly improve cellular response. For instance, hydrogels containing vinyl phosphonic acid have been demonstrated to enhance both the adhesion and proliferation of NIH 3T3 fibroblasts and osteoblast-like cells. nih.gov The number of adherent osteoblast-like MG-63 cells was found to increase threefold, with a fourfold increase in growth rate on gels with sufficient phosphonate (B1237965) content. nih.gov

Specifically, modifying titanium, a common implant material, with phosphonic acids has yielded promising results for dental and orthopedic applications. Studies on titanium screws biofunctionalized with carboxyethylphosphonic acid, an analogue of this compound, showed significantly improved behavior of fibroblasts and mesenchymal stem cells. nih.gov The fibroblasts adopted a healthy polygonal shape, and the mesenchymal stem cells formed a stable and uniform coating on the modified titanium surface. nih.gov This enhanced cellular activity is crucial for the successful integration of an implant into the surrounding bone tissue, a process known as osseointegration. The terminal carboxyl group of the this compound SAM is believed to play a role in this process by promoting the crystallization of hydroxyapatite (B223615), the primary mineral component of bone.

| Surface Modification | Cell Type(s) | Observed Effect | Reference |

|---|---|---|---|

| Vinyl Phosphonic Acid/Acrylamide Hydrogel | NIH 3T3 Fibroblasts, MG-63 & Saos-2 Osteoblasts | Significantly improved cell adhesion and proliferation. | nih.gov |

| Carboxyethylphosphonic Acid on Titanium | Fibroblasts, Mesenchymal Stem Cells | Improved cellular behavior, with uniform cell coating on the surface. | nih.gov |

| 16-PHDA SAM on metal oxides | Osteoblasts (inferred) | Promotes the formation of hydroxyapatite, a key component of bone. |

Exploration of Antimicrobial Activity through Membrane Disruption

While promoting mammalian cell growth is crucial, preventing bacterial colonization on implant surfaces is equally important to avoid infections. One strategy to confer antimicrobial properties to a surface is to design it to disrupt bacterial membranes, leading to cell lysis and death. nih.gov The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic headgroup, is a characteristic shared by many molecules that interact with and disrupt lipid membranes. researchgate.net

The terminal group of the SAM can be used to attach bactericidal agents, which then kill bacteria upon contact. nih.gov This approach is advantageous as the strong bond prevents the release of toxic agents into the body, potentially reducing systemic toxicity and the development of antibiotic resistance. nih.gov While direct studies detailing the membrane disruption mechanism of unmodified this compound SAMs are not extensively documented, functionalization of its terminal carboxyl group provides a clear path for creating contact-killing surfaces. For example, coupling a nitric oxide (NO) donor molecule, S-nitroso-penicillamine, to a this compound SAM on a titanium alloy has been shown to cause a mild reduction in the growth of E. coli and S. epidermidis. This area represents a promising avenue for future research to develop inherently antimicrobial implant surfaces.

Potential in Drug Delivery Systems

The ability to modify surfaces with this compound also opens up possibilities for creating localized drug delivery systems. By immobilizing therapeutic agents directly onto an implant's surface, treatments can be targeted to the specific site, increasing efficacy and reducing potential side effects associated with systemic drug administration.

Encapsulation of Therapeutic Agents within SAMs

While "encapsulation" typically refers to entrapping a substance within a larger structure, in the context of 2D self-assembled monolayers, it refers to the immobilization of therapeutic molecules onto the SAM surface. The terminal carboxyl group of this compound is a versatile chemical handle for covalently attaching a wide range of bioactive molecules.

This is often achieved using carbodiimide (B86325) chemistry, where agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl group. nih.gov This activated site can then react with amine groups on proteins or other therapeutic molecules to form a stable amide bond. This method has been successfully used to immobilize immunoglobulin G (IgG) on zinc oxide nanowires and is proposed for attaching therapeutic proteins like Bone Morphogenetic Protein-2 (BMP-2) to titanium surfaces to accelerate bone healing. nih.gov

| Phosphonic Acid SAM | Therapeutic Agent | Immobilization Chemistry | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Immunoglobulin G (IgG) | EDC/NHS activation of carboxyl group | Biosensing, Targeted cell capture | |

| Carboxyethylphosphonic acid | Bone Morphogenetic Protein-2 (BMP-2) | EDC/NHS activation of carboxyl group | Enhanced osseointegration of dental/orthopedic implants | nih.gov |

Strategies for Controlled Release from Modified Surfaces

For some applications, the goal is not permanent immobilization but the controlled release of a therapeutic agent over time. While covalently attaching a drug directly to the this compound SAM results in a stable linkage, controlled release can be engineered by introducing a cleavable linker between the SAM and the drug.

Strategies for controlled release from surfaces often rely on linkers that break down in response to specific physiological conditions. For example, a linker that is sensitive to hydrolysis could slowly release a drug over time as it is exposed to aqueous environments in the body. Another approach is to use linkers that are cleaved by specific enzymes present at the implant site or that break apart in response to changes in pH, such as the more acidic environment associated with inflammation or infection. While the foundational chemistry exists, specific studies detailing the development and application of such controlled-release systems using this compound SAMs are an active area of research and development.

Biocompatibility Assessments for Medical Implants

The ultimate test for any material intended for medical implantation is its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. nih.gov Surface modification with this compound is a key strategy for improving the biocompatibility of metal implants, such as those made from titanium (Ti) and cobalt-chromium (Co-Cr) alloys. sigmaaldrich.comsigmaaldrich.cn

The formation of a dense, ordered SAM of this compound on the implant surface acts as a stable interface between the foreign material and the biological environment. sigmaaldrich.comsigmaaldrich.cn This layer can passivate the metal surface, reducing the leaching of potentially toxic metal ions into the body. Furthermore, as discussed previously, the surface can be tailored to actively promote favorable biological responses. The demonstrated ability of these surfaces to support the adhesion and proliferation of relevant cell types like fibroblasts and mesenchymal stem cells is a strong indicator of good biocompatibility. nih.gov

The promotion of hydroxyapatite formation on carboxyl-terminated SAMs is particularly significant for orthopedic and dental implants, as it suggests the material can actively participate in and support the natural process of bone healing and integration. These nanosized, uniform monolayers are considered a versatile platform for creating biocompatible surfaces tailored for applications ranging from cardiovascular stents to orthopedic joints. sigmaaldrich.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for SAM Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure and chemical nature of 16-phosphonohexadecanoic acid SAMs at the substrate interface.

Fourier Transform Infrared Spectroscopy (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) for Identifying Binding Modes and Alkyl Group Ordering

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful non-destructive technique for probing the vibrational modes of molecules within a SAM. This analysis provides critical insights into the binding mechanism of the phosphonic acid headgroup to metal oxide surfaces and the conformational order of the hexadecyl alkyl chains.

The interaction of the phosphonic acid headgroup with a metal oxide surface can result in several binding configurations: monodentate, bidentate, and tridentate. These binding modes can be distinguished by characteristic shifts in the vibrational frequencies of the P-O bonds. For instance, the disappearance of the P=O stretching vibration, typically observed around 1260 cm⁻¹, and the P-OH stretching vibration, often seen near 952 cm⁻¹, coupled with the retention of the P-O stretch around 1082 cm⁻¹, is indicative of a tridentate binding mode where all three oxygen atoms of the phosphonate (B1237965) group are coordinated to the surface. Conversely, the presence of P=O and P-OH bands in the spectrum of the SAM would suggest monodentate or bidentate linkages. mdpi.com

The ordering of the long alkyl chains within the SAM can be assessed by examining the positions of the symmetric (νs) and asymmetric (νa) methylene (B1212753) (CH₂) stretching vibrations. In a well-ordered, all-trans configuration, these peaks are typically found at lower wavenumbers (around 2850 cm⁻¹ for νs(CH₂) and 2918 cm⁻¹ for νa(CH₂)). A shift to higher wavenumbers indicates a more disordered, gauche-conformed state of the alkyl chains.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| P=O stretch | ~1260 | Presence suggests monodentate or bidentate binding. Absence can indicate tridentate binding. |

| P-O stretch | ~1082 | Indicates the presence of the phosphonate group bound to the surface. |

| P-OH stretch | ~952 | Absence in the SAM spectrum is a strong indicator of covalent bond formation with the surface. |

| Asymmetric CH₂ stretch (νa) | ~2918 | Lower wavenumbers are indicative of a well-ordered, all-trans alkyl chain configuration. |

| Symmetric CH₂ stretch (νs) | ~2850 | Higher wavenumbers suggest a more disordered alkyl chain structure. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound SAMs, XPS is invaluable for confirming the presence of the monolayer and for analyzing the nature of its attachment to the substrate.

Survey scans in XPS provide the elemental composition of the surface, showing peaks corresponding to carbon (C 1s), oxygen (O 1s), phosphorus (P 2p), and elements from the underlying substrate. High-resolution spectra of these peaks offer more detailed chemical state information. The C 1s spectrum can be deconvoluted to identify carbons in the alkyl chain (C-C, C-H), and the carboxylic acid tail group (O=C-OH). The P 2p peak confirms the presence of the phosphonic acid headgroup.

Crucially, high-resolution analysis of the O 1s and P 2p regions can provide further evidence of the binding mechanism. The binding energies of these core electrons are sensitive to their chemical environment. For example, the O 1s spectrum can distinguish between oxygen atoms in the metal oxide substrate, the phosphonate headgroup (P-O-M, where M is a substrate metal atom), and the terminal carboxylic acid group. Shifts in the P 2p binding energy can also reflect the coordination of the phosphonate to the surface. For instance, binding energy values for P=O and P-O groups in phosphonic acids are reported to be in the ranges of 530.8–535.0 eV and 529.4–533.6 eV, respectively, and the relative intensities of these components can help infer the binding mode. mdpi.com

| Element | XPS Peak | Typical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285.0 | Presence and chemical states of carbon in the alkyl chain and carboxylic acid group. |

| Oxygen | O 1s | ~531.0 - 533.0 | Distinguishes between oxygen in the substrate, phosphonate headgroup, and carboxylic acid. |

| Phosphorus | P 2p | ~133.0 - 134.0 | Confirms the presence of the phosphonate headgroup and provides insight into its chemical state. |

| Substrate Metal | Varies | Varies | Confirms the underlying substrate material and can indicate the formation of metal-oxygen-phosphorus bonds. |

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Phosphorous Attachment Analysis

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei, such as ³¹P in the phosphonic acid headgroup of this compound SAMs. ³¹P SS-NMR is particularly sensitive to the interactions of the phosphonic acid with the surface, providing detailed information about the phosphorus attachment.

Different binding modes (monodentate, bidentate, and tridentate) result in distinct local electronic environments for the phosphorus nucleus, which in turn lead to different chemical shifts in the ³¹P SS-NMR spectrum. By comparing the spectra of the SAM-modified surface to that of the bulk this compound, researchers can deduce the nature of the surface-adsorbate bond. Furthermore, SS-NMR can provide insights into the conformational and dynamic properties of the molecules within the monolayer. acs.org The technique can help to characterize the degree of order and motional restrictions of the phosphonate headgroups upon binding to the surface. acs.org

Morphological and Topographical Characterization of Films

Understanding the physical structure of this compound films is as crucial as knowing their chemical composition. Microscopic techniques are employed to visualize the surface morphology and topography at various length scales.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition at the micrometer to nanometer scale. In the context of this compound films, SEM can be used to assess the uniformity and continuity of the coating over a large area. It can reveal the presence of defects, such as cracks or aggregates, which could compromise the performance of the SAM.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam of the SEM interacts with the sample, it generates X-rays that are characteristic of the elements present. EDX analysis of a this compound SAM can confirm the presence of phosphorus and carbon across the surface, providing a spatial map of the elemental distribution and corroborating the XPS findings on a larger scale.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for High-Resolution Surface Imaging

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy techniques that provide extremely high-resolution, three-dimensional images of surfaces.

AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are measured to create a topographical map. AFM can be used to visualize the nanoscale morphology of this compound SAMs, revealing details about the packing density and arrangement of the molecules. A key advantage of AFM is its ability to measure surface roughness with high precision. nanosurf.com The formation of a well-ordered SAM typically leads to a smoother surface compared to the bare substrate.

STM, on the other hand, measures the tunneling current between a sharp metallic tip and a conductive or semiconducting surface. It can achieve atomic resolution, potentially allowing for the direct visualization of individual this compound molecules within the SAM. STM studies can provide insights into the self-assembly process and the two-dimensional ordering of the molecules on the substrate.

| Technique | Information Provided | Resolution |

| SEM | Surface morphology, uniformity, and presence of macroscopic defects. | Micrometer to Nanometer |

| EDX | Elemental composition and spatial distribution. | Micrometer |

| AFM | High-resolution 3D topography, surface roughness, and molecular packing. | Nanometer to Angstrom |

| STM | Atomic-resolution imaging of molecular arrangement and electronic properties. | Angstrom |

Surface Energy and Wettability Analysis

Contact angle goniometry is a standard method to assess the wettability of a surface, which is governed by its surface energy. A droplet of a liquid, typically deionized water, is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. A high contact angle (>90°) indicates a hydrophobic (low surface energy) surface, while a low contact angle (<90°) signifies a hydrophilic (high surface energy) surface.

The formation of a this compound SAM on a metal oxide surface dramatically changes its character from hydrophilic to hydrophobic. The phosphonic acid headgroup binds to the oxide, leaving the long C16 alkyl chain oriented outwards. This dense, hydrocarbon-rich surface repels water, leading to a significant increase in the water contact angle. Studies on similar long-chain phosphonic acids, such as decylphosphonic acid (C10) and octadecylphosphonic acid (C18), on aluminum surfaces have reported water contact angles greater than 125°. nih.govosti.govresearchgate.net This demonstrates the formation of a well-ordered, low-energy monolayer. The high contact angle is a direct confirmation of the successful self-assembly process and the quality of the resulting film.

Table 2: Water Contact Angle on Aluminum Surfaces with and without Phosphonic Acid SAMs Data for C10 and C18 phosphonic acids are presented as close analogs to this compound (C16), illustrating the expected effect on wettability.

| Surface Treatment | Substrate | Water Contact Angle (θ) | Surface Character | Reference |

|---|---|---|---|---|

| Bare, Cleaned Aluminum | Aluminum | 46.4° | Hydrophilic | mdpi.com |

| Decylphosphonic Acid (C10) SAM | Aluminum | >125° | Hydrophobic | nih.govosti.govresearchgate.net |

| Octadecylphosphonic Acid (C18) SAM | Aluminum | >125° | Hydrophobic | nih.govosti.govresearchgate.net |

Electrochemical Methods for Corrosion and Adhesion Studies